molecular formula C18H23F3N4O3 B5591120 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide

Cat. No. B5591120
M. Wt: 400.4 g/mol
InChI Key: NCEZOWOIRSREGF-UHFFFAOYSA-N
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Description

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide is a complex organic compound, notable for its inclusion of multiple heterocyclic structures such as indazole and morpholine rings. These structures are significant in medicinal chemistry due to their presence in a variety of biologically active compounds.

Synthesis Analysis

The synthesis of compounds like N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide involves advanced strategies in organic chemistry. Techniques such as monofluoromethylation, essential for introducing fluorinated groups into heterocyclic compounds, play a vital role in modifying the properties of these molecules for specific applications (Moskalik, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of both indazole and morpholine rings. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the morpholine ring is a six-membered heterocycle containing an oxygen atom. These structural features are crucial for the compound's biological activity and chemical properties.

Chemical Reactions and Properties

Compounds containing morpholine rings, such as this one, are used in various chemical reactions and possess a range of biological activities. The morpholine ring can act as a catalyst, auxiliary, or as a building block in the synthesis of biologically active substances (Palchikov, 2013).

properties

IUPAC Name

2-morpholin-4-yl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O3/c1-12(2)28-13-3-4-14-15(9-13)25(11-18(19,20)21)23-17(14)22-16(26)10-24-5-7-27-8-6-24/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEZOWOIRSREGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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